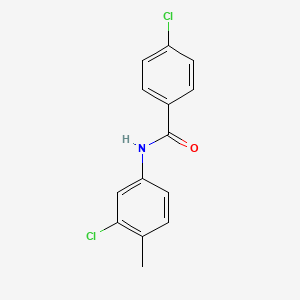

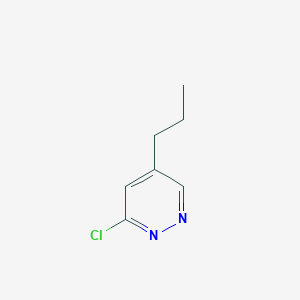

![molecular formula C16H15N3O2S B3004232 N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-88-2](/img/structure/B3004232.png)

N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of thiazolopyrimidine molecule . Thiazolopyrimidines are hybrid molecules containing pyrimidine and thiazole heterocyclic rings . They have been found in several natural products and many synthetic molecules . These compounds have been associated with a wide range of biological activities, including anticancer .

Synthesis Analysis

Thiazolopyrimidines can be synthesized starting from various thiazoles . The reaction of thiazoles with thiourea yields hybrid molecules in an excellent yield . The compounds are then characterized and confirmed using spectroscopic techniques .Molecular Structure Analysis

The molecular structure of thiazolopyrimidines consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring . The thiazole and pyrimidine rings are heterocyclic, meaning they contain atoms of at least two different elements.Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolopyrimidine derivatives have been reported, most of which are based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Applications De Recherche Scientifique

Anti-HIV Activity

Similar indolyl and oxochromenyl xanthenone derivatives have been reported to undergo molecular docking studies for anti-HIV-1 activity . This suggests that our compound could potentially be explored for its efficacy against HIV.

Neuroprotective Properties

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The thiazolopyrimidine structure within our compound may offer similar neuroprotective benefits.

Anti-inflammatory Properties

As mentioned above, related triazole-pyrimidine compounds exhibit anti-inflammatory effects . This indicates a potential application of our compound in reducing inflammation.

Catalysis

The synthesis process of related thiazolopyrimidines involves catalytic reactions . Our compound could be studied for its role as a catalyst in chemical reactions.

Synthesis of Derivatives

Thiazolopyrimidines can be used as intermediates in the synthesis of various derivatives with potential pharmacological activities . Our compound may serve as a precursor for synthesizing new drugs.

Ultrasonic Activation Reactions

Thiazolopyrimidine derivatives have been synthesized under ultrasonic activation . This technique could be applied to our compound to explore new synthesis pathways.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various biological targets

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway , suggesting potential pathways that could be affected by this compound.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting potential outcomes of this compound’s action.

Orientations Futures

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that “N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could have potential future applications in drug development.

Propriétés

IUPAC Name |

N-ethyl-3-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-3-18(12-7-5-4-6-8-12)14(20)13-9-17-16-19(15(13)21)11(2)10-22-16/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQBGOSRPQZLGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

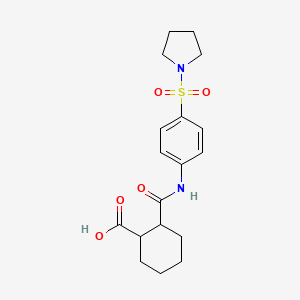

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)

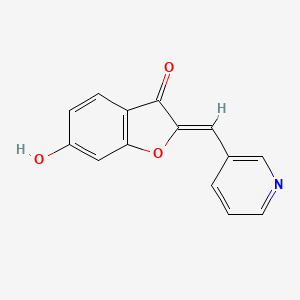

![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)

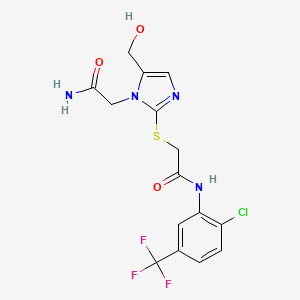

![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)

![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)